17beta-Hydroxy-5alpha-androstane acetate
Description
Properties
CAS No. |
1236-49-3 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
QRRJQHVSHGOFLL-MQWPULPWSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS No. |
1236-49-3 |
Synonyms |
5α-Androstan-17β-ol acetate |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1.1 Hormone Replacement Therapy
17beta-Hydroxy-5alpha-androstane acetate is utilized in hormone replacement therapy (HRT) for conditions related to androgen deficiency. Its anabolic properties make it beneficial for patients suffering from muscle wasting diseases, such as cancer cachexia and HIV/AIDS-related weight loss. Studies have shown that anabolic steroids can help improve muscle mass and strength in these populations .
1.2 Prostate Cancer Treatment
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has been investigated for its role in intratumoral androgen biosynthesis. Research indicates that this compound can be involved in the conversion of dehydroepiandrosterone (DHEA) to more potent androgens within tumor cells, contributing to disease progression . Targeting this pathway could offer new therapeutic strategies to combat resistance to conventional androgen deprivation therapies.
Research Applications
2.1 Androgen Receptor Studies
The compound serves as a crucial tool in androgen receptor (AR) research. Its high binding affinity to AR allows it to be used as a standard reference compound in competitive binding assays, which are essential for evaluating the efficacy of new drugs targeting androgen signaling pathways . This application is particularly relevant in drug discovery for prostate cancer therapeutics.
2.2 Synthesis and Chemical Research
This compound is also significant in synthetic organic chemistry. It acts as an intermediate in the synthesis of various steroid derivatives with potential pharmacological activities, including anticancer and antifungal agents . The ability to modify its structure through acetylation and other chemical transformations provides a versatile platform for developing new therapeutic compounds.
Case Studies and Findings
Chemical Reactions Analysis
Hydrolysis of the Acetoxy Group
The acetoxy group at C17 undergoes acid- or base-catalyzed hydrolysis , yielding acetic acid and the parent alcohol, 17β-hydroxy-5α-androstane . This reaction is critical for understanding its metabolic pathways and biological deactivation.
Reaction Conditions :
- Base-catalyzed : Aqueous NaOH or KOH at elevated temperatures.
- Acid-catalyzed : Dilute HCl or H₂SO₄ under reflux.
Products :
- 17β-Hydroxy-5α-androstane (alcohol)
- Acetic acid
This hydrolysis is reversible under esterification conditions (e.g., acetic anhydride/pyridine) .
Oxidation and Reduction Processes
The steroidal backbone enables redox reactions at specific positions:
Oxidation at C3
The 3-keto derivative (17β-hydroxy-5α-androstan-3-one) forms via oxidation using Jones’ reagent (CrO₃/H₂SO₄) . This reaction is pivotal in synthesizing derivatives for biological studies.
Reaction Example :
Reduction of Ketones
The 3-keto group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, producing 3β- or 3α-alcohols .
Key Findings :
- NaBH₄ in methanol yields an 85:15 mixture of 3β-OH and 3α-OH epimers .
- Reduction alters pharmacological activity, as seen in reduced inhibition of 17β-HSD5 enzymes compared to the keto form .
Lactonization Reactions
Under oxidative conditions, 17β-hydroxy-5α-androstane acetate participates in spiro-δ-lactone formation via intramolecular esterification. This occurs when the C17 hydroxyl reacts with a carboxylic acid group introduced via side-chain modifications .
Conditions :
- Jones’ reagent (oxidation) followed by cyclization.
- Confirmed by ¹³C-NMR signals at 93.21 ppm (C17) and 171.98 ppm (COO) .
Application :
Lactones exhibit inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes involved in steroid hormone metabolism .
Enzymatic Transformations
In biological systems, 17β-hydroxy-5α-androstane acetate interacts with enzymes such as 17β-HSD and 3α-hydroxysteroid dehydrogenase (3α-HSD) :
Key Data :
- Inhibits 17β-HSD5 by 64% at 0.3 µM, less potent than estrane-based lactones .
- Minimal inhibition of 17β-HSD3 (≤58% at 10 µM) .
Comparative Reactivity with Analogous Steroids
The table below highlights structural and reactivity differences between 17β-hydroxy-5α-androstane acetate and related steroids:
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 17β-Hydroxy-5α-androstane acetate | C17 acetoxy, 5α-reduced A-ring | Hydrolysis, lactonization, moderate enzyme inhibition |
| Testosterone | C17 hydroxyl, C4-C5 double bond | Aromatization, 5α-reduction to DHT |
| Dihydrotestosterone (DHT) | 5α-reduced A-ring, C17 hydroxyl | High affinity for androgen receptors |
| Stanozolol | Pyrazole ring, C17 methyl | Resistance to hepatic metabolism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
| Compound | Structural Features | Receptor Affinity | Metabolic Pathways |
|---|---|---|---|
| 17β-Hydroxy-5α-androstane acetate | 5α-reduced backbone; 17β-acetate group | Likely AR agonist (inferred) | Ester hydrolysis to free steroid |
| Dihydrotestosterone (DHT) | 5α-reduced; 3-keto, 17β-OH | High AR affinity (Kd ~0.1–1 nM) | Reductase-mediated inactivation |
| 5α-Androstane-3β,17β-diol (3β-diol) | 5α-reduced; 3β-OH, 17β-OH | ERβ agonist (no AR binding) | Oxidized to DHT or conjugated |
| 5α-Androstane-3α,17β-diol (3α-diol) | 5α-reduced; 3α-OH, 17β-OH | Weak AR/ER activity | Rapidly converted to DHT |
| Abiraterone acetate | 17-pyridyl group; 3β-acetate | CYP17A1 inhibitor | Deacetylated to abiraterone |
Receptor Binding and Signaling
- Androgen Receptor (AR) : DHT exhibits the highest AR affinity (Kd ~0.1 nM) due to its 3-keto group and 5α-reduction . 17β-Hydroxy-5α-androstane acetate likely shares this affinity but may exhibit delayed activity due to ester hydrolysis.
- Estrogen Receptor Beta (ERβ) : 3β-diol binds ERβ with moderate affinity (Ki ~10–100 nM), regulating prostate epithelial homeostasis without AR activation . In contrast, 3α-diol shows negligible ERβ interaction but is rapidly converted to DHT in the pituitary and prostate .
Table 2: Ligand Binding Affinities
| Compound | AR Binding (Kd/Ki) | ERβ Binding (Kd/Ki) | Key Reference |
|---|---|---|---|
| DHT | 0.1–1 nM | >1,000 nM | |
| 3β-diol | >1,000 nM | 10–100 nM | |
| 17β-Hydroxy-5α-androstane acetate* | ~1–10 nM (estimated) | Not reported |
*Estimated based on structural similarity to DHT acetate.
Metabolic and Physiological Roles
- 17β-Hydroxy-5α-androstane acetate : Likely hydrolyzed to 17β-hydroxy-5α-androstane (free alcohol), mirroring DHT acetate metabolism .
- 3α-diol vs. 3β-diol :
- Abiraterone acetate : A prodrug inhibiting CYP17A1, it blocks androgen synthesis in prostate cancer, contrasting with the androgenic activity of 17β-hydroxy-5α-androstane acetate .
Clinical and Research Implications
- Age-Related Changes : Serum 3α-diol declines with age (857.3 pmol/L in men aged 20–40 vs. 645.6 pmol/L in men aged 60–80), paralleling reductions in DHT and testosterone .
Preparation Methods
Acetylation of 5α-Dihydrotestosterone (DHT)
The most direct route involves acetylation of DHT (2 ) using acetic anhydride in anhydrous pyridine. This method, adapted from the synthesis of 17β-acetoxy-5α-androst-1-en-3-one, proceeds under mild conditions to yield 17β-hydroxy-5α-androstane acetate with minimal side reactions.
Procedure :
-
Dissolve DHT (1.0 g, 3.45 mmol) in dry pyridine (10 mL).
-
Add acetic anhydride (1.5 equiv, 5.18 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Oxidation-Protection Sequence from 3β-Hydroxy-5α-androstan-17-one
A scalable approach starts with 3β-hydroxy-5α-androstan-17-one, employing a six-step sequence to introduce and protect the 17β-hydroxyl group:
-
Acetylation : Protect the 3β-hydroxyl with acetic anhydride.
-
17-Ketone Reduction : Reduce the 17-keto group using NaBH₄ in methanol to yield 17β-hydroxy-5α-androstan-3β-acetate.
-
Silyl Protection : Shield the 17β-hydroxyl with tert-butyldimethylsilyl (TBDMS) chloride.
-
Deprotection and Oxidation : Remove the 3β-acetate with ethanolic KOH, then oxidize the 3β-hydroxyl to a ketone using N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP).
-
Desilylation and Acetylation : Cleave the TBDMS group with HCl, followed by acetylation.
Key Advantages :
Lactonization and Reduction Pathway
A patent-derived method synthesizes the compound via lactone intermediates:
-
Oxidation of Mestanolone : Convert mestanolone (17α-methyl-DHT) to 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one using o-iodoxybenzoic acid (IBX).
-
Hydroxylation : Treat the enone with osmium tetroxide and N-methylmorpholine N-oxide to form a 1α,2α-diol.
-
Periodate Cleavage : Split the diol with NaIO₄ to generate a seco-acid intermediate.
-
Reductive Cyclization : Use NaBH₄ in NaOH to reduce the seco-acid to the lactone, followed by acetylation.
Yield : 38–50% after purification.
Analytical and Comparative Analysis
Reaction Efficiency and Yield Comparison
Stereochemical Considerations
Challenges and Optimizations
-
Byproduct Formation : DDQ-mediated dehydrogenation of 17β-acetoxy-5α-androstan-3-one produces androstadienone derivatives (32% yield). Gradient chromatography is required for separation.
-
Cost Efficiency : Direct acetylation of DHT is cost-effective, whereas lactonization routes require expensive reagents like OsO₄ .
Q & A
Q. What are the key enzymatic pathways involved in the interconversion of 17β-hydroxy-5α-androstane derivatives, and how can these pathways be experimentally characterized?
The interconversion between 17β-hydroxy-5α-androstan-3-one (5α-dihydrotestosterone, DHT) and its diol metabolites (e.g., 5α-androstane-3α,17β-diol) is mediated by 3α-hydroxysteroid oxidoreductases (3α-HSORs). Three distinct isoforms exist in rat kidney:
- Soluble NADPH-dependent 3α-HSOR (higher activity in females).
- Microsomal NADPH-dependent 3α-HSOR (higher activity in males).
- Microsomal NADH-linked 3α-HSOR (favors 3α-dehydrogenation of diols to DHT).
Q. Methodology :
- Enzyme assays : Use tissue homogenates fractionated into cytosolic and microsomal components. Measure activity via NAD(P)H cofactor consumption or product formation (e.g., DHT via HPLC or LC-MS).
- Kinetic analysis : Determine and for substrates under varying pH, ionic strength, and cofactor conditions .
- Inhibition studies : Test steroidal inhibitors (e.g., progesterone) to differentiate isoforms.
Q. How can researchers synthesize 17β-hydroxy-5α-androstane acetate from precursor steroids, and what analytical methods validate purity?
Synthesis Pathway :
Bromination : Start with 5α-androstane-3β,17β-diol. Brominate at C-16α using 5α-bromo-6β,19-epoxide intermediates (see for analogous reactions) .
Acetylation : Protect the 17β-hydroxyl group via acetic anhydride under basic conditions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Validation :
- HPLC : C18 column, methanol/water (70:30), UV detection at 240 nm.
- NMR : Confirm esterification (δ 2.05 ppm for acetate protons) and 5α-stereochemistry (NOE correlations).
- Mass Spec : ESI-MS for molecular ion ([M+H] expected at m/z 347.2).
Advanced Research Questions
Q. How do sex differences in 3α-HSOR isoforms impact the tissue-specific metabolism of 17β-hydroxy-5α-androstane acetate?
Experimental Design :
- Tissue selection : Compare liver, prostate, and kidney from male vs. female rodents.
- Metabolite profiling : Incubate 17β-hydroxy-5α-androstane acetate with tissue homogenates. Quantify DHT, 3α-diol, and glucuronidated metabolites via LC-MS/MS.
- Enzyme inhibition : Use isoform-specific inhibitors (e.g., NADH for microsomal NADH-linked 3α-HSOR).
Q. Key Findings :
Q. What methodological challenges arise in resolving contradictory data on the estrogen receptor (ER) binding affinity of 5α-androstane derivatives?
Case Study : reports that 5α-androstane-3β,17β-diol binds ERβ with moderate affinity (), while 3α-diol shows negligible binding . Contradictions may arise from:
- Receptor heterogeneity : ERβ splice variants or post-translational modifications.
- Ligand stability : Oxidation of diols to DHT during assays.
Q. Resolution Strategy :
- Stabilize ligands : Include antioxidants (e.g., ascorbate) in incubation buffers.
- Use purified receptors : Recombinant ERβ isoforms in cell-free systems (e.g., surface plasmon resonance).
- Control for metabolism : Co-incubate with 3α-HSOR inhibitors (e.g., indomethacin).
Q. How can researchers design assays to distinguish between 5α- and 5β-reduced androstane derivatives in metabolic studies?
Methodology :
- Stereochemical analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to separate 5α- and 5β-epimers.
- NOE NMR : Detect axial vs. equatorial proton orientations in the A-ring.
- Crystallography : Compare X-ray structures of 5α-androstane-17β-acetate (chair conformation) vs. 5β-derivatives (twisted boat) .
Q. What are the implications of 17β-hydroxy-5α-androstane acetate’s stability under varying pH and temperature conditions for long-term storage?
Stability Study Design :
- Accelerated degradation : Incubate compound at 40°C/75% RH for 1–6 months. Monitor via:
- HPLC purity : Degradation products (e.g., hydrolysis to free diol).
- Mass spec : Identify oxidation products (e.g., 3-keto derivatives).
- pH dependence : Test stability in buffers (pH 4–9) at 25°C.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
